N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothiophen-3-yl group and a piperidin-4-yl group attached to a cyclobutanecarboxamide core.Scientific Research Applications
Molecular Interactions and Binding Analysis
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been a subject of molecular interaction and binding studies. Research has explored its potential as a selective antagonist for cannabinoid receptors. For instance, one study detailed the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods and conformational analysis. This study constructed three-dimensional quantitative structure-activity relationship (3D-QSAR) models, illuminating the compound's binding interactions and proposing that specific substituents might influence antagonist or inverse agonist activity based on their interaction with the receptor (Shim et al., 2002).
Synthesis and Characterization
The chemical has also been a focus in the synthesis and characterization of novel compounds. For instance, a study reported the synthesis, characterization, and bioactivity study of novel benzamides, highlighting their structural features and antibacterial activity. This showcases the compound's relevance in synthesizing new entities with potential biological applications (Khatiwora et al., 2013).
Antagonist Synthesis for Receptor Inhibition
Another research avenue involves the synthesis of compounds for receptor inhibition, emphasizing the development of stereoselective and economical synthesis methods. For example, one study focused on the preparation of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, outlining the synthesis routes and challenges encountered, signifying the compound's applicability in synthesizing receptor-specific antagonists (Cann et al., 2012).
Enantioselective Process Development
The compound's framework is also significant in the development of enantioselective processes for drug substance preparation. Research has been conducted to develop convergent, stereoselective synthesis methods for drug substances, showcasing the compound's role in facilitating the preparation of pharmacologically active agents (Cann et al., 2012).
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPDTFVPKHMECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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